molecular formula C18H17ClFN3O2S B8127513 Ethyl 4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(5-methyl-2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate

Ethyl 4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(5-methyl-2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate

Cat. No.: B8127513
M. Wt: 393.9 g/mol
InChI Key: HBBUYMJIMLHGAE-UHFFFAOYSA-N
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Description

Ethyl 4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(5-methyl-2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of dihydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(5-methyl-2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often require acidic catalysts and elevated temperatures to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(5-methyl-2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives with different substitution patterns.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, often involving solvents like ethanol or dichloromethane and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of functionalized dihydropyrimidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(5-methyl-2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyrimidine derivatives with different substituents on the phenyl ring or the pyrimidine core. Examples include:

  • Ethyl 4-(2-Chlorophenyl)-6-methyl-2-(5-methyl-2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate
  • Ethyl 4-(4-Fluorophenyl)-6-methyl-2-(5-methyl-2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate

Uniqueness

The uniqueness of Ethyl 4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(5-methyl-2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chloro and fluoro groups on the phenyl ring may enhance its binding affinity to certain targets or alter its pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-(2-chloro-4-fluorophenyl)-6-methyl-2-(5-methyl-1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2S/c1-4-25-18(24)14-10(3)22-16(17-21-8-9(2)26-17)23-15(14)12-6-5-11(20)7-13(12)19/h5-8,15H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBUYMJIMLHGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Cl)C3=NC=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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